molecular formula C13H8Cl2F3N3 B1410578 4-chloro-2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine CAS No. 1823183-94-3

4-chloro-2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine

Cat. No. B1410578
CAS RN: 1823183-94-3
M. Wt: 334.12 g/mol
InChI Key: YWNFLZVKTWFDAA-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups, including two chloro groups, a trifluoromethyl group, a pyridin-2-yl group, and a cyclopenta[d]pyrimidine group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrimidine and cyclopentane rings would give the molecule a certain degree of rigidity, while the chloro and trifluoromethyl groups could influence its reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chloro and trifluoromethyl groups could affect its polarity, solubility, and reactivity .

Scientific Research Applications

Synthesis and Biological Activities

  • Enantiomeric Derivatives Synthesis : The compound is used in synthesizing enantiomeric derivatives with potential antitumor activities. A study demonstrated that these derivatives exhibit higher antitumor activity against certain cancer cells than some standard treatments (Gao et al., 2015).

Chemical Synthesis and Characterization

  • Heterocyclic Synthesis : The compound serves as a precursor in the synthesis of various heterocyclic structures. Research includes synthesizing thieno[2,3-b]pyridines and related compounds, contributing to the development of new chemical entities (A. Abdel-rahman et al., 2000).
  • Metal-Bearing Pyrimidines : Studies have explored the generation and functionalization of metal-bearing pyrimidines using this compound. These pyrimidines are stable and useful in synthesizing carboxylic acids and other derivatives (M. Schlosser et al., 2006).

Biological and Pharmacological Studies

  • Fungicidal and Insecticidal Activity : Compounds synthesized from this chemical have shown moderate to weak fungicidal and insecticidal activities in preliminary bioassays, suggesting its utility in developing agricultural chemicals (Xiao-Bao Chen & De-Qing Shi, 2008).

Application in Material Science

  • Organic Light-Emitting Diodes (OLEDs) : The compound is used in synthesizing heteroleptic Ir(III) metal complexes, leading to the development of high-performance sky-blue- and white-emitting OLEDs. This indicates its potential in advanced material science applications (Chih‐Hao Chang et al., 2013).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically relevant for pharmaceutical compounds. Without specific information, it’s not possible to provide a mechanism of action for this compound .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be of interest in fields such as medicinal chemistry, materials science, or synthetic chemistry .

properties

IUPAC Name

4-chloro-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2F3N3/c14-8-4-6(13(16,17)18)5-19-10(8)12-20-9-3-1-2-7(9)11(15)21-12/h4-5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWNFLZVKTWFDAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N=C(N=C2Cl)C3=C(C=C(C=N3)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-chloro-2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine
Reactant of Route 2
4-chloro-2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine
Reactant of Route 3
4-chloro-2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine
Reactant of Route 4
4-chloro-2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine
Reactant of Route 5
Reactant of Route 5
4-chloro-2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine
Reactant of Route 6
4-chloro-2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine

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